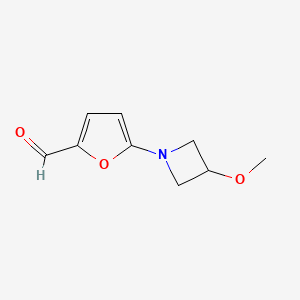
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a methoxyazetidinyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method provides good to high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation and the use of efficient catalysts and reaction conditions can be applied to scale up the synthesis for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: 5-(3-Methoxyazetidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxyazetidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfuran-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a methoxyazetidinyl group.
Furan-2,5-dicarbaldehyde: Contains two aldehyde groups on the furan ring.
5-(1,3-Dioxolan-2-yl)-2-furylaldehyde: Features a dioxolane ring fused to the furan ring.
Uniqueness
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the methoxyazetidinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
5-(3-methoxyazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-10(5-8)9-3-2-7(6-11)13-9/h2-3,6,8H,4-5H2,1H3 |
Clave InChI |
CGDPAYPTGMJLDX-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(C1)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
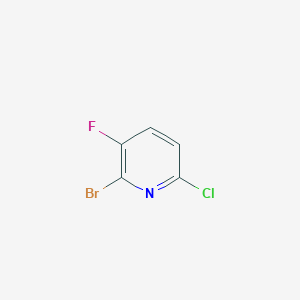
![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)
![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
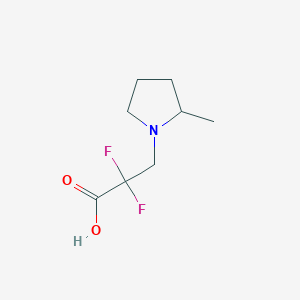


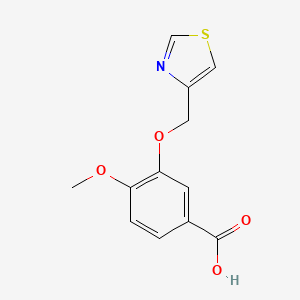
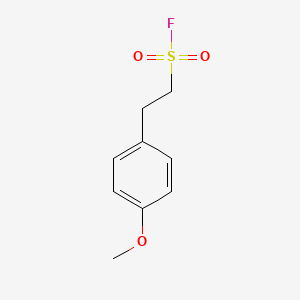
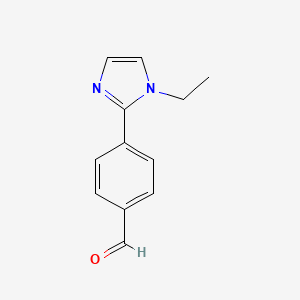
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
